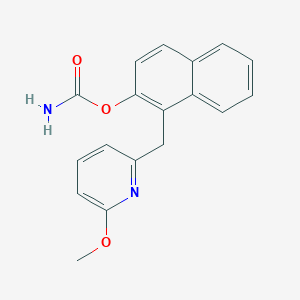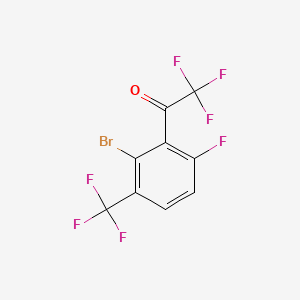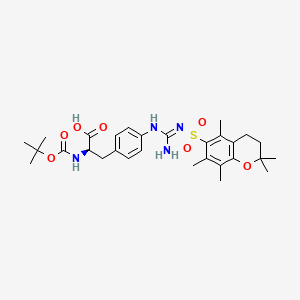
2-(difluoromethyl)-5-methyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-5-methyl-1H-pyrrole is a heterocyclic organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a pyrrole ring. Pyrroles are five-membered aromatic rings containing one nitrogen atom, and they are significant in various chemical and biological processes.
Preparation Methods
The synthesis of 2-(difluoromethyl)-5-methyl-1H-pyrrole can be achieved through several methods. One common approach involves the difluoromethylation of pyrrole derivatives. This process typically employs difluoromethylation reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) in the presence of a base . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium tungstate to facilitate the reaction . Industrial production methods may involve large-scale difluoromethylation processes using similar reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Difluoromethyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in substitution reactions where the difluoromethyl group is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Difluoromethyl)-5-methyl-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(difluoromethyl)-5-methyl-1H-pyrrole exerts its effects involves interactions with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The pathways involved often include modifications to enzyme activity, receptor binding, and alterations in cellular processes .
Comparison with Similar Compounds
2-(Difluoromethyl)-5-methyl-1H-pyrrole can be compared with other fluorinated pyrrole derivatives, such as:
2-(Trifluoromethyl)-5-methyl-1H-pyrrole: This compound has an additional fluorine atom, which can further enhance its chemical stability and biological activity.
2-(Difluoromethyl)-1H-pyrrole: Lacking the methyl group, this compound may have different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H7F2N |
|---|---|
Molecular Weight |
131.12 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-methyl-1H-pyrrole |
InChI |
InChI=1S/C6H7F2N/c1-4-2-3-5(9-4)6(7)8/h2-3,6,9H,1H3 |
InChI Key |
LMSSWMAXCXWPJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


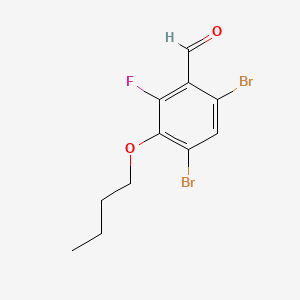
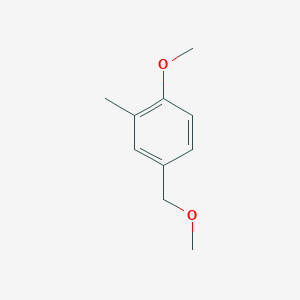
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

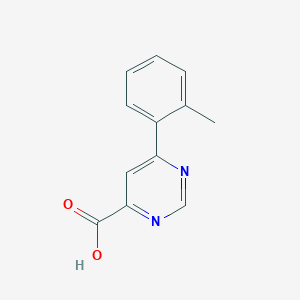
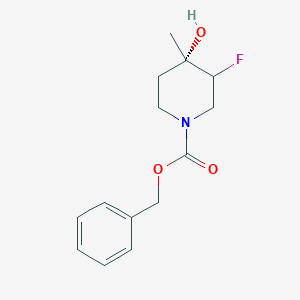


![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
